molecular formula C23H20N2O3 B3670088 (2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

Cat. No.: B3670088
M. Wt: 372.4 g/mol
InChI Key: MWFOVZGYCFRESR-PKNBQFBNSA-N
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Description

(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide: is a complex organic compound that features a furan ring, a benzoxazole moiety, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and benzoxazole intermediates, followed by their coupling through a prop-2-enamide linkage. Key steps include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the benzoxazole intermediate: This involves the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reaction: The final step involves the reaction of the furan-2-yl and benzoxazole intermediates with acryloyl chloride or a similar reagent to form the prop-2-enamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The prop-2-enamide group can be reduced to form corresponding amines.

    Substitution: The benzoxazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but may include the use of strong acids or bases, and various catalysts.

Major Products:

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, reduced amide derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as thermal stability or electronic conductivity.

Mechanism of Action

The mechanism by which (2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • (2E)-3-(furan-2-yl)-N-{3-[5-(methyl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
  • (2E)-3-(furan-2-yl)-N-{3-[5-(ethyl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzoxazole ring (propan-2-yl vs. methyl or ethyl).
  • Unique Features: The propan-2-yl group may impart different steric and electronic properties, potentially affecting the compound’s reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of (2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15(2)16-8-10-21-20(14-16)25-23(28-21)17-5-3-6-18(13-17)24-22(26)11-9-19-7-4-12-27-19/h3-15H,1-2H3,(H,24,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOVZGYCFRESR-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
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(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
Reactant of Route 3
(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
Reactant of Route 4
(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
Reactant of Route 5
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(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
Reactant of Route 6
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(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

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